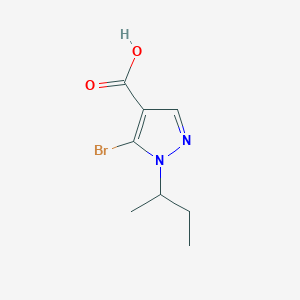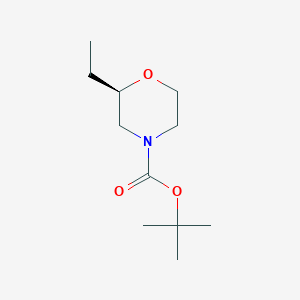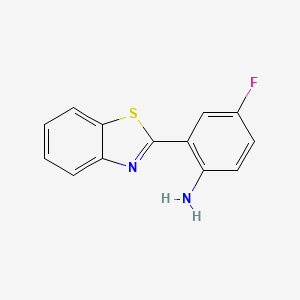
2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline is a heterocyclic aromatic compound that contains both benzothiazole and aniline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline typically involves the coupling of 2-aminobenzenethiol with 4-fluoroaniline under specific reaction conditions. One common method involves the use of a condensation reaction where 2-aminobenzenethiol is reacted with 4-fluoroaniline in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction time, making the process more cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-yl)aniline: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(1,3-Benzothiazol-2-yl)-4-chloroaniline: Contains a chlorine atom instead of fluorine, which can lead to different pharmacological properties.
Uniqueness
The presence of the fluorine atom in 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline enhances its lipophilicity and metabolic stability, making it a unique and valuable compound in medicinal chemistry .
特性
分子式 |
C13H9FN2S |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C13H9FN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
InChIキー |
DVNLBQPEYDXGGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


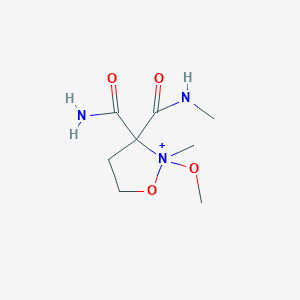

![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)
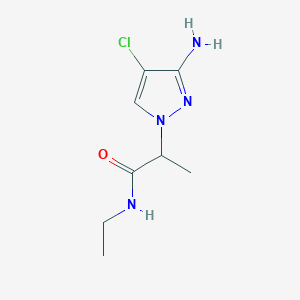

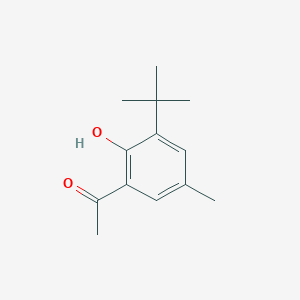
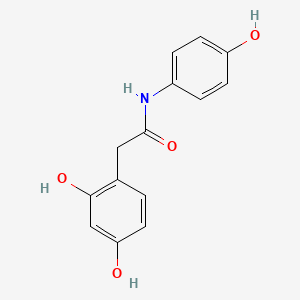
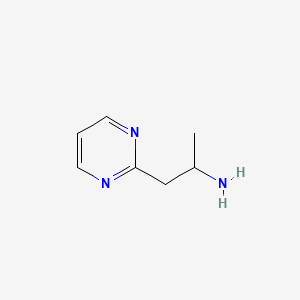
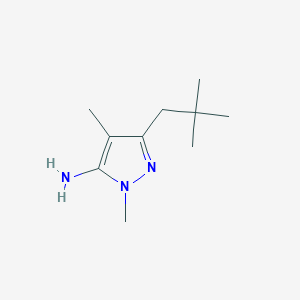
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
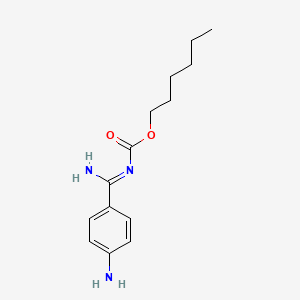
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
